molecular formula C5H3NO7 B583049 2,2'-(Formylimino)bis(oxoacetic acid) CAS No. 141620-23-7

2,2'-(Formylimino)bis(oxoacetic acid)

Cat. No.: B583049
CAS No.: 141620-23-7
M. Wt: 189.079
InChI Key: OKDVAZAPQJBGFU-UHFFFAOYSA-N
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Description

2,2'-(Formylimino)bis(oxoacetic acid) (CAS: 24293-43-4) is an organic compound characterized by two oxoacetic acid units linked via a formylimino group (-NH-C(=O)-). Its molecular formula is inferred as C₅H₅N₅O₇ based on structural analogs, though exact data are sparse. This compound belongs to the class of iminodiacetic acid derivatives, which are known for their chelating properties and applications in coordination chemistry and pharmaceuticals .

Properties

CAS No.

141620-23-7

Molecular Formula

C5H3NO7

Molecular Weight

189.079

IUPAC Name

2-[formyl(oxalo)amino]-2-oxoacetic acid

InChI

InChI=1S/C5H3NO7/c7-1-6(2(8)4(10)11)3(9)5(12)13/h1H,(H,10,11)(H,12,13)

InChI Key

OKDVAZAPQJBGFU-UHFFFAOYSA-N

SMILES

C(=O)N(C(=O)C(=O)O)C(=O)C(=O)O

Synonyms

Acetic acid, 2,2-(formylimino)bis[2-oxo-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and functional features:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
2,2'-(Formylimino)bis(oxoacetic acid) C₅H₅N₅O₇ (inferred) ~263.12 Oxoacetic acid, formylimino Bis-oxoacetic acid linked by formylimino
Lodoxamide C₁₁H₆ClN₃O₆ 311.64 Oxoacetic acid, chloro, cyano, phenyl Chlorinated phenyl ring with cyano groups
Glyoxylic Acid (Oxoacetic acid) C₂H₂O₃ 74.04 Oxo (keto), carboxylic acid Simplest α-keto acid
Bis[(aminocarbonyl)amino]acetic acid C₄H₈N₄O₄ 176.13 Ureido, carboxylic acid Ureido substituents on acetic acid
  • Formylimino vs. Phenyl Substituents: Unlike Lodoxamide, which contains a chlorinated and cyanated phenyl ring, the target compound uses a formylimino bridge to connect oxoacetic acid units .
  • Simplicity vs. Complexity: Glyoxylic acid (C₂H₂O₃) is structurally simpler, lacking the imino linkages and substituents found in the other compounds .

Physicochemical Properties

  • Solubility: Glyoxylic acid is highly water-soluble (aqueous solutions are common) and miscible in polar solvents . Bis[(aminocarbonyl)amino]acetic acid is sparingly soluble in water but dissolves in dilute acids and organic solvents . Data for 2,2'-(Formylimino)bis(oxoacetic acid) are unavailable, but its imino and carboxylic groups suggest moderate polarity.
  • Thermal Stability: Bis[(aminocarbonyl)amino]acetic acid sinters at 168°C and decomposes at 173°C . Glyoxylic acid melts at 98°C and boils at 111°C .

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